molecular formula C19H28BrNO2 B14222608 3-bromobenzoic acid;N-cyclohexylcyclohexanamine CAS No. 817177-05-2

3-bromobenzoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B14222608
CAS No.: 817177-05-2
M. Wt: 382.3 g/mol
InChI Key: IFYSIQUCQRGKAZ-UHFFFAOYSA-N
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Description

3-Bromobenzoic acid;N-cyclohexylcyclohexanamine is a compound formed by the combination of 3-bromobenzoic acid and N-cyclohexylcyclohexanamine. The molecular formula for this compound is C19H28BrNO2, and it has a molecular weight of 382.335 Da

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromobenzoic acid is synthesized from 3-bromotoluene by oxidation using potassium permanganate. The process involves mixing m-bromotoluene, potassium hydroxide, and water, heating to boiling, and slowly adding potassium permanganate. The mixture is then refluxed for 4 hours. After acidification and filtration, the crude product is obtained. This crude product is dissolved in ethanol with ammonia water, acidified with hydrochloric acid, filtered, and washed with water to obtain 3-bromobenzoic acid .

Industrial Production Methods

Industrial production methods for 3-bromobenzoic acid typically involve large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization from solvents like acetone or methanol .

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-bromobenzoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets. The bromine substituent on the benzoic acid moiety can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The cyclohexylamine group can interact with hydrophobic pockets in proteins, enhancing the compound’s stability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromobenzoic acid;N-cyclohexylcyclohexanamine is unique due to the combination of the bromine substituent and the cyclohexylamine group.

Properties

CAS No.

817177-05-2

Molecular Formula

C19H28BrNO2

Molecular Weight

382.3 g/mol

IUPAC Name

3-bromobenzoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C7H5BrO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-2-5(4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10)

InChI Key

IFYSIQUCQRGKAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC(=CC(=C1)Br)C(=O)O

Origin of Product

United States

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